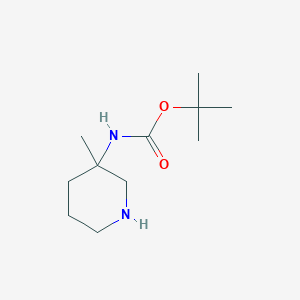

Tert-butyl (3-methylpiperidin-3-yl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(3-methylpiperidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKLFTJQKKCELGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80599245 | |

| Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169750-96-3 | |

| Record name | tert-Butyl (3-methylpiperidin-3-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80599245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl (3-methylpiperidin-3-yl)carbamate for Advanced Drug Discovery

Abstract

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a cornerstone chiral building block in contemporary medicinal chemistry. Its structurally constrained piperidine core, featuring a quaternary center, provides a unique three-dimensional scaffold that is instrumental in the design of sophisticated therapeutic agents. This guide offers an in-depth exploration of its chemical properties, stereoselective synthesis, and strategic applications, particularly in the development of novel pharmaceuticals such as orexin receptor antagonists and IRAK4 inhibitors.[1] We will dissect the causality behind synthetic choices, present detailed protocols, and analyze the molecule's reactivity to empower researchers, chemists, and drug development professionals in leveraging this high-value intermediate.

Table of Contents

-

Strategic Importance in Medicinal Chemistry

-

Physicochemical and Structural Properties

-

Synthesis and Manufacturing Insights

-

Spectroscopic and Analytical Profile

-

Chemical Reactivity and Derivatization Strategies

-

Safe Handling and Storage Protocols

-

References

Strategic Importance in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug design, present in a multitude of FDA-approved drugs. The introduction of a gem-disubstituted carbon at the 3-position, specifically with a methyl and a protected amino group, imparts significant strategic advantages:

-

Conformational Rigidity: The quaternary center restricts the conformational flexibility of the piperidine ring, which can lead to higher binding affinity and selectivity for a biological target by reducing the entropic penalty upon binding.

-

Stereochemical Complexity: The C3-position is a chiral center, allowing for the synthesis of stereoisomers that can exhibit profoundly different pharmacological and toxicological profiles. This is crucial for developing enantiomerically pure drugs.

-

Vectorial Diversity: The protected primary amine serves as a versatile synthetic handle. After deprotection, it allows for the introduction of a wide array of substituents, enabling chemists to systematically explore the chemical space around the core scaffold to optimize for potency, selectivity, and pharmacokinetic properties.

This compound is a pivotal intermediate in the synthesis of complex molecules, including antitumor agents and potential treatments for neurological disorders.[2][3]

Figure 1: Logical relationship between the structural features of the title compound and its strategic advantages in medicinal chemistry.

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is essential for its application in synthesis and process chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2][4][5] |

| Molecular Weight | 214.30 g/mol | [2][4][5] |

| Appearance | White to off-white solid | General Knowledge |

| Boiling Point | 313.4 - 321.8 °C (Predicted) | [4][6] |

| Density | ~1.0 g/cm³ (Predicted) | [4][6] |

| LogP | 1.55 | [4][5] |

| Topological Polar Surface Area | 50.36 Ų | [4] |

| CAS Number | 496775-84-7 (racemate) | N/A |

| 1169762-18-8 (R-isomer) | [7][8][9] | |

| 1363378-21-5 (S-isomer) | [3][10] |

Synthesis and Manufacturing Insights

The synthesis of this compound, particularly in its enantiomerically pure form, is a non-trivial process. While various routes exist, a chemoenzymatic strategy has been highlighted as a practical and efficient method that avoids many hazardous reagents and conditions.[1] Below is a generalized workflow representing a common chemical approach.

Synthetic Workflow Overview

Figure 2: A representative synthetic workflow for constructing the target molecule from a piperidone precursor.

Exemplary Protocol: Synthesis from N-Boc-3-piperidone

This protocol is a representative chemical synthesis. For large-scale production, a chemoenzymatic approach may be more efficient and sustainable.[1]

Step 1: Methylation of N-Boc-3-piperidone

-

To a solution of N-Boc-3-piperidone (1.0 eq) in anhydrous THF under an argon atmosphere at -78 °C, add methylmagnesium bromide (1.1 eq, 3.0 M in ether) dropwise.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 4 hours.

-

Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3x), combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

-

Causality: The Grignard reaction is a classic and robust method for creating a carbon-carbon bond. Using N-Boc-3-piperidone as the starting material directly installs the methyl group at the desired C3 position, forming the key tertiary alcohol intermediate. The Boc group is stable to these conditions.

Step 2: Azide Formation via an Sₙ1-type reaction

-

Dissolve the crude alcohol (1.0 eq) in a suitable solvent like toluene.

-

Add sodium azide (1.5 eq) followed by the slow, portion-wise addition of trifluoroacetic acid (2.0 eq) at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 12-16 hours.

-

Carefully quench the reaction with saturated aqueous NaHCO₃ solution until the pH is ~8.

-

Separate the layers and extract the aqueous phase with ethyl acetate. Combine organic layers, dry, and concentrate to yield the crude azide.

-

Causality: Under strong acidic conditions, the tertiary alcohol is protonated, forming a good leaving group (water). The subsequent loss of water generates a stabilized tertiary carbocation, which is then trapped by the azide nucleophile. This efficiently substitutes the hydroxyl group with an azide, which is a precursor to the amine.

Step 3: Reduction of the Azide

-

Dissolve the crude azide (1.0 eq) in methanol or ethanol.

-

Add a catalyst, such as 10% Palladium on Carbon (Pd/C), to the solution.

-

Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the crude 3-amino-3-methylpiperidine derivative.

-

Causality: Catalytic hydrogenation is a clean and highly efficient method for reducing azides to primary amines. The reaction proceeds with high yield and the only byproduct is nitrogen gas, simplifying purification.

Step 4: Boc Protection of the Primary Amine

-

Dissolve the crude amine (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.5 eq) followed by di-tert-butyl dicarbonate (Boc₂O, 1.1 eq).

-

Stir the mixture at room temperature for 6-12 hours.

-

Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to afford the final product.

-

Causality: The final step introduces the tert-butoxycarbonyl (Boc) group onto the newly formed primary amine. This protecting group is crucial as it provides stability, simplifies handling and purification, and allows for orthogonal deprotection in subsequent synthetic steps.[2]

Spectroscopic and Analytical Profile

Unambiguous characterization is critical for quality control. The following data are representative for the title compound.

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~4.55 (br s, 1H, NH -Boc), 3.20-2.80 (m, 2H, piperidine CH₂), 2.70-2.50 (m, 2H, piperidine CH₂), 1.80-1.45 (m, 4H, piperidine CH₂), 1.44 (s, 9H, -C(CH ₃)₃), 1.15 (s, 3H, -CH ₃).

-

¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~155.0 (C=O), 80.5 (O-C (CH₃)₃), 55.0 (C -NHBoc), 45.0 (piperidine CH₂), 35.0 (piperidine CH₂), 28.4 (-C(C H₃)₃), 25.0 (piperidine CH₂), 22.0 (-C H₃).

-

Mass Spectrometry (ESI+): m/z = 215.17 [M+H]⁺.

Chemical Reactivity and Derivatization Strategies

The synthetic utility of this compound stems from the orthogonal reactivity of its two nitrogen atoms.

Deprotection of the Boc Group

The Boc group is labile under acidic conditions, allowing for selective deprotection without affecting the piperidine nitrogen.

Figure 3: Selective removal of the Boc protecting group to unmask the primary amine for further functionalization.

Functionalization of the Piperidine Nitrogen

The secondary amine of the piperidine ring is nucleophilic and can be readily functionalized while the Boc group remains intact. Common transformations include:

-

N-Alkylation: Reaction with alkyl halides in the presence of a mild base.

-

N-Acylation: Reaction with acid chlorides or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (STAB).

-

Buchwald-Hartwig or Ullmann Coupling: Palladium- or Copper-catalyzed reaction with aryl/heteroaryl halides to install aromatic moieties.

This dual reactivity allows for a modular approach to library synthesis, where the piperidine nitrogen can be modified first, followed by Boc deprotection and derivatization of the primary amine.

Safe Handling and Storage Protocols

Adherence to safety protocols is mandatory when working with any chemical intermediate.

-

Hazard Identification: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][11][12]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.[11][13]

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[11][13][14]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[11][13][14] Store away from strong oxidizing agents.[15]

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[11][13]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[11][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical attention.[13]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[11][13]

-

Always consult the material safety data sheet (MSDS) provided by the supplier for complete and detailed safety information.

Conclusion

This compound is more than a simple building block; it is a sophisticated molecular tool that enables the construction of complex, stereochemically defined drug candidates. Its unique combination of a constrained core and versatile synthetic handles makes it an invaluable asset in modern drug discovery programs. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is key to unlocking its full potential in the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. myuchem.com [myuchem.com]

- 3. tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate | 1363378-21-5 [chemicalbook.com]

- 4. CAS#:1016167-99-9 | (S)-TERT-BUTYL (PIPERIDIN-3-YLMETHYL)CARBAMATE | Chemsrc [chemsrc.com]

- 5. tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate | C11H22N2O2 | CID 40152124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tert-butyl((3R,6S)-6-methylpiperidin-3-yl)carbamate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. tert-butyl (R)-(3-methylpiperidin-3-yl)carbamate - CAS:1169762-18-8 - Abovchem [abovchem.com]

- 8. 1169762-18-8|(R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 9. molbase.com [molbase.com]

- 10. tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate 97% | CAS: 1363378-21-5 | AChemBlock [achemblock.com]

- 11. aksci.com [aksci.com]

- 12. tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate | C11H22N2O2 | CID 28875358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.ie [fishersci.ie]

- 14. angenechemical.com [angenechemical.com]

- 15. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of Tert-butyl (3-methylpiperidin-3-yl)carbamate

Abstract

Tert-butyl (3-methylpiperidin-3-yl)carbamate is a valuable building block in medicinal chemistry, finding application in the development of novel therapeutics. Its structure, featuring a chiral quaternary center on a piperidine scaffold, presents unique synthetic challenges. This technical guide provides a comprehensive overview of the viable synthetic pathways for the preparation of this compound. We will delve into the strategic considerations behind different synthetic routes, offering detailed experimental protocols and highlighting the critical parameters for successful synthesis. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Significance and Synthetic Challenges

The 3-amino-3-methylpiperidine scaffold is a key pharmacophore in a variety of biologically active molecules. The incorporation of a methyl group at the C3 position introduces a quaternary stereocenter, which can significantly influence the pharmacological properties of a drug candidate, including its potency, selectivity, and metabolic stability. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality is widely employed in peptide synthesis and medicinal chemistry due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.

The primary synthetic challenge in the preparation of this compound lies in the efficient and stereocontrolled construction of the C3-quaternary center bearing both a methyl and an amino group. Key synthetic strategies must address:

-

Construction of the 3-amino-3-methylpiperidine core: This is the central challenge, requiring either the formation of the piperidine ring with the desired substitution pattern or the introduction of the methyl and amino groups onto a pre-existing piperidine ring.

-

Stereocontrol: For chiral applications, the development of enantioselective or diastereoselective methods is crucial.

-

Protecting group strategy: The choice and timing of the introduction of the Boc protecting group are critical for the overall success of the synthesis.

This guide will explore several plausible synthetic approaches, providing a detailed analysis of their advantages and limitations.

Retrosynthetic Analysis and Key Synthetic Strategies

A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to a few primary synthetic strategies.

A Comprehensive Spectroscopic Guide to Tert-butyl (3-methylpiperidin-3-yl)carbamate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl (3-methylpiperidin-3-yl)carbamate, with the molecular formula C₁₁H₂₂N₂O₂, is a key heterocyclic building block in modern organic synthesis and medicinal chemistry.[1][2] Its structure features a piperidine core, a synthetically versatile scaffold, with a tert-butoxycarbonyl (Boc) protecting group that facilitates controlled chemical transformations. This compound serves as a crucial intermediate in the synthesis of complex pharmaceutical agents, where the piperidine moiety is often integral to biological activity.[3][4]

This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, this document synthesizes predictive data based on fundamental spectroscopic principles and validated data from analogous structures to offer a reliable characterization reference for researchers. The causality behind spectral features is explained to provide field-proven insights for synthesis and quality control applications.

Molecular Structure and Key Functional Groups

The structure of this compound is defined by a saturated six-membered piperidine ring. A methyl group and a Boc-protected amine are attached to the same carbon at the 3-position, creating a quaternary center. The Boc group is a labile protecting group, crucial for its synthetic utility, while the piperidine nitrogen and the methyl group significantly influence the chemical environment and, consequently, the spectroscopic output.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution. The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

Experimental Protocol (NMR)

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Instrumentation: Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition: Record the proton spectrum using a standard pulse sequence. Chemical shifts are referenced to the residual solvent signal (CDCl₃ at 7.26 ppm).

-

¹³C NMR Acquisition: Record the proton-decoupled carbon spectrum. Chemical shifts are referenced to the solvent signal (CDCl₃ at 77.16 ppm).

¹H NMR Spectral Analysis

The ¹H NMR spectrum is characterized by a distinct set of signals corresponding to the Boc group, the C3-methyl group, and the diastereotopic protons of the piperidine ring.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.5 - 5.0 | Broad Singlet (br s) | 1H | NH -Boc |

| ~ 2.5 - 3.2 | Multiplet (m) | 4H | Piperidine C2-H ₂, C6-H ₂ |

| ~ 1.5 - 1.8 | Multiplet (m) | 4H | Piperidine C4-H ₂, C5-H ₂ |

| 1.45 | Singlet (s) | 9H | -OC(CH ₃)₃ |

| 1.25 | Singlet (s) | 3H | C3-CH ₃ |

| ~ 1.2 - 1.5 | Broad Singlet (br s) | 1H | NH (Piperidine) |

Interpretation of ¹H NMR Spectrum:

-

Boc Group Protons (1.45 ppm): The nine equivalent protons of the tert-butyl group appear as a sharp singlet, a hallmark feature of the Boc protecting group.[5][6]

-

C3-Methyl Protons (1.25 ppm): The methyl group attached to the quaternary C3 carbon also appears as a singlet, as there are no adjacent protons for coupling.

-

Piperidine Ring Protons (1.5 - 3.2 ppm): The protons on the piperidine ring produce complex multiplets. The protons on carbons adjacent to the nitrogen (C2 and C6) are deshielded and appear further downfield compared to the other ring protons (C4 and C5). The lack of symmetry in the molecule makes all methylene protons on the ring chemically non-equivalent.

-

Carbamate and Amine Protons: The N-H proton of the carbamate is expected to be a broad singlet, with its chemical shift being concentration and solvent-dependent. The piperidine N-H proton will also appear as a broad signal.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum confirms the carbon skeleton of the molecule, showing 11 distinct carbon signals.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 155.0 | C =O (Carbamate) |

| 79.5 | -OC (CH₃)₃ |

| ~ 55.0 | C 3 (Quaternary) |

| ~ 46.0 | C 2 / C 6 (Piperidine) |

| ~ 45.0 | C 6 / C 2 (Piperidine) |

| ~ 35.0 | C 5 (Piperidine) |

| ~ 28.5 | -OC(C H₃)₃ |

| ~ 25.0 | C 4 (Piperidine) |

| ~ 23.0 | C3-C H₃ |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (155.0 ppm): The carbamate carbonyl carbon is the most deshielded, appearing significantly downfield as is characteristic.[5]

-

Boc Group Carbons: The quaternary carbon of the tert-butyl group appears around 79.5 ppm, while the three equivalent methyl carbons resonate at approximately 28.5 ppm.[5][6]

-

Piperidine Ring Carbons: The C3 quaternary carbon is found around 55.0 ppm. The remaining piperidine carbons (C2, C4, C5, C6) are observed in the aliphatic region, with the carbons adjacent to the nitrogen (C2, C6) typically appearing between 45-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol (IR)

-

Method: Spectra are typically recorded using an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or oil samples. A thin film on a salt plate (NaCl or KBr) can also be used.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

IR Spectral Analysis

The IR spectrum of this compound is dominated by absorptions from the N-H, C=O, and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Vibrational Mode) |

| ~ 3350 | Medium, Broad | N-H Stretch (Carbamate & Piperidine) |

| 2970 - 2850 | Strong | C-H Stretch (Aliphatic) |

| ~ 1690 | Strong | C=O Stretch (Carbamate Amide I) |

| ~ 1520 | Medium | N-H Bend (Carbamate Amide II) |

| ~ 1365 | Medium | C-H Bend (t-butyl) |

| ~ 1250 & 1160 | Strong | C-O Stretch (Carbamate) |

Interpretation of IR Spectrum:

-

N-H Stretching (~3350 cm⁻¹): A broad absorption in this region indicates the presence of N-H bonds, corresponding to both the secondary amine of the piperidine ring and the carbamate.

-

C-H Stretching (2970 - 2850 cm⁻¹): Strong, sharp peaks in this region are characteristic of the stretching vibrations of sp³-hybridized C-H bonds in the methyl and methylene groups.

-

C=O Stretching (~1690 cm⁻¹): A very strong and sharp absorption band is the most prominent feature of the spectrum, unequivocally assigned to the carbonyl group of the tert-butyl carbamate.[5]

-

C-O Stretching (~1250 & 1160 cm⁻¹): Strong bands in the fingerprint region are attributed to the C-O stretching vibrations within the carbamate functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern gives valuable clues about the molecular structure.

Experimental Protocol (MS)

-

Ionization Method: Electrospray Ionization (ESI) is a soft ionization technique suitable for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Mass Analyzer: Data can be acquired using a time-of-flight (TOF) or quadrupole mass analyzer. High-resolution mass spectrometry (HRMS) can confirm the elemental formula.

Fragmentation Analysis

The molecular weight of this compound is 214.30 g/mol .[1][7] The ESI mass spectrum will be dominated by the protonated molecular ion at an m/z of 215.17. The fragmentation is primarily driven by the lability of the Boc group.

Caption: Predicted key fragmentation pathways for this compound in ESI-MS.

Interpretation of Mass Spectrum:

-

Molecular Ion Peak: The base peak is expected to be the protonated molecule [M+H]⁺ at m/z 215.17 .

-

Major Fragments:

-

m/z 159.11: This significant peak arises from the characteristic loss of isobutylene (56 Da) from the parent ion. This is a common and often dominant fragmentation pathway for Boc-protected amines.

-

m/z 115.12: Subsequent loss of carbon dioxide (44 Da) from the m/z 159 fragment results in the protonated 3-amino-3-methylpiperidine fragment.

-

m/z 114.12: Loss of the entire Boc group (101 Da) via cleavage would yield the deprotected 3-methylpiperidin-3-amine radical cation.

-

Conclusion

The collective spectroscopic data provides a definitive fingerprint for this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework, with characteristic signals for the Boc, methyl, and piperidine moieties. The IR spectrum validates the presence of key functional groups, especially the strong carbamate C=O absorption. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the facile loss of the Boc protecting group. This comprehensive guide serves as an authoritative reference for the identification, characterization, and quality assessment of this important synthetic intermediate.

References

- 1. tert-butyl ((3R,6S)-6-methylpiperidin-3-yl)carbamate | C11H22N2O2 | CID 40152124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tert-butyl (R)-(3-methylpiperidin-3-yl)carbamate - CAS:1169762-18-8 - Abovchem [abovchem.com]

- 3. myuchem.com [myuchem.com]

- 4. innospk.com [innospk.com]

- 5. macmillan.princeton.edu [macmillan.princeton.edu]

- 6. rsc.org [rsc.org]

- 7. 1169762-18-8|(R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

The Pivotal Role of Tert-butyl (3-methylpiperidin-3-yl)carbamate and its Analogs in Modern Drug Discovery: A Technical Guide

This guide provides an in-depth technical exploration of the biological activities of Tert-butyl (3-methylpiperidin-3-yl)carbamate and its derivatives. This versatile scaffold has emerged as a critical building block in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this important class of compounds.

Introduction: The Significance of the 3-Methyl-3-aminopiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast number of pharmaceuticals and natural products, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1][2] The introduction of a methyl group and a carbamate-protected amine at the 3-position of the piperidine ring, as seen in this compound, provides a unique three-dimensional structure that has proven to be highly advantageous for achieving target specificity and potency. The tert-butyloxycarbonyl (Boc) protecting group offers a stable yet readily cleavable handle for synthetic elaboration, making this scaffold a versatile starting point for the synthesis of diverse compound libraries.[3]

The core structure of this compound has been identified as a key pharmacophore in the development of therapeutics for a range of disorders, including sleep disorders, inflammatory diseases, and neurodegenerative conditions. This guide will delve into the specific applications of its analogs as orexin receptor antagonists, Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, and acetylcholinesterase (AChE) inhibitors.

Synthesis of the Core Scaffold and its Analogs

The synthesis of this compound and its derivatives is a critical aspect of their development as therapeutic agents. Various synthetic routes have been developed to access these chiral molecules with high enantiomeric purity.

General Synthetic Strategy

A common approach to the synthesis of 3-amino-3-methylpiperidine derivatives involves the construction of the piperidine ring followed by the introduction of the desired substituents. Chiral resolution or asymmetric synthesis is often employed to obtain the desired enantiomer, as the stereochemistry at the 3-position is crucial for biological activity.

Exemplary Synthetic Protocol: Chemoenzymatic Synthesis of Tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate

This protocol outlines a practical chemoenzymatic strategy for the preparation of a key intermediate.[4]

Step 1: Synthesis of the Precursor

The synthesis begins with commercially available starting materials to construct a suitable precursor for the key enzymatic step.

Step 2: Transamination-Spontaneous Cyclization

The precursor undergoes a transamination reaction catalyzed by a transaminase (ATA) biocatalyst, which also facilitates a spontaneous cyclization to form the desired piperidine ring with high optical purity.

Workflow for Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis workflow.

Biological Activity as Orexin Receptor Antagonists

The orexin system, comprising two G-protein coupled receptors (GPCRs), OX1R and OX2R, and their endogenous peptide ligands, orexin-A and orexin-B, plays a critical role in regulating sleep-wake cycles, appetite, and reward pathways.[5] Dysregulation of this system is implicated in sleep disorders like insomnia. Analogs of this compound have emerged as potent orexin receptor antagonists.

Mechanism of Action

Orexin receptor antagonists function by competitively binding to OX1R and/or OX2R, thereby blocking the downstream signaling cascades initiated by the binding of orexin peptides. This inhibition of orexin signaling leads to a reduction in wakefulness and promotion of sleep.

Orexin Receptor Signaling Pathway

The binding of orexins to their receptors activates multiple G-protein subtypes, primarily Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC), ultimately leading to neuronal excitation.

Orexin Receptor Signaling Pathway Diagram

Caption: Orexin receptor signaling pathway and antagonist action.

Structure-Activity Relationship (SAR) of Piperidine-Based Orexin Antagonists

The SAR studies of piperidine-based orexin antagonists have revealed key structural features that govern their potency and selectivity.

| Compound ID | R1 | R2 | OX1R IC50 (nM) | OX2R IC50 (nM) | Reference |

| Analog 1 | H | H | 150 | 250 | [6] |

| Analog 2 | CH3 | H | 50 | 180 | [6] |

| Analog 3 | H | Phenyl | 25 | 90 | [6] |

| Analog 4 | CH3 | Phenyl | 10 | 45 | [6] |

| Analog 5 | CF3 | Pyridyl | 5 | 20 | [7] |

This table is a representative summary based on published data and is intended for illustrative purposes.

Experimental Protocol: FLIPR Ca2+ Flux Assay for Orexin Receptor Antagonism

This assay is a common method to determine the potency of orexin receptor antagonists by measuring changes in intracellular calcium levels.[5]

1. Cell Culture:

-

Culture CHO-K1 cells stably expressing either human OX1R or OX2R in appropriate media.

-

Plate the cells in 96-well black-walled, clear-bottom plates and grow to confluence.

2. Dye Loading:

-

Prepare a calcium-sensitive fluorescent dye solution (e.g., Fluo-4 AM).

-

Remove the culture medium and add the dye solution to the cells.

-

Incubate for 1 hour at 37°C.

3. Compound Addition:

-

Prepare serial dilutions of the test compounds (analogs of this compound).

-

Add the diluted compounds to the wells and incubate for 15-30 minutes.

4. Agonist Stimulation and Measurement:

-

Prepare a solution of orexin-A (for OX1R and OX2R) or orexin-B (for OX2R) at a concentration that elicits a maximal response (EC80).

-

Use a Fluorometric Imaging Plate Reader (FLIPR) to add the orexin agonist to the wells and simultaneously measure the fluorescence intensity over time.

5. Data Analysis:

-

Calculate the inhibition of the orexin-induced calcium flux by the test compounds.

-

Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Biological Activity as IRAK4 Inhibitors

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a crucial role in the innate immune response.[8] It is a key mediator of signaling downstream of Toll-like receptors (TLRs) and the interleukin-1 receptor (IL-1R).[9] Overactivation of IRAK4 is associated with various inflammatory and autoimmune diseases, making it an attractive therapeutic target.

Mechanism of Action

IRAK4 inhibitors containing the 3-methyl-3-aminopiperidine scaffold act by binding to the ATP-binding site of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates. This blockade of IRAK4 kinase activity disrupts the TLR/IL-1R signaling cascade and reduces the production of pro-inflammatory cytokines.

IRAK4 Signaling Pathway

Upon ligand binding to TLRs or IL-1R, the adaptor protein MyD88 recruits IRAK4 to the receptor complex. IRAK4 then autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling pathways, including the NF-κB and MAPK pathways, which drive the expression of inflammatory genes.

IRAK4 Signaling Pathway Diagram

Caption: IRAK4 signaling pathway and inhibitor action.

Structure-Activity Relationship (SAR) of Piperidine-Based IRAK4 Inhibitors

The development of potent and selective IRAK4 inhibitors has been guided by extensive SAR studies.

| Compound ID | R1 | R2 | IRAK4 IC50 (nM) | Reference |

| Analog 6 | H | H | 500 | [10] |

| Analog 7 | Phenyl | H | 80 | [10] |

| Analog 8 | 4-Fluorophenyl | H | 25 | [10] |

| Analog 9 | 4-Fluorophenyl | CH3 | 10 | [10] |

| Analog 10 | Pyridyl | CF3 | 3.5 | [11] |

This table is a representative summary based on published data and is intended for illustrative purposes.

Experimental Protocol: Transcreener® ADP² Kinase Assay for IRAK4 Inhibition

This is a high-throughput screening assay that measures the amount of ADP produced by the kinase reaction.[12]

1. Reagent Preparation:

-

Prepare assay buffer, recombinant human IRAK4 enzyme, peptide substrate (e.g., myelin basic protein), ATP, and the Transcreener® ADP² detection reagents (ADP antibody and tracer).

2. Compound Dilution:

-

Prepare serial dilutions of the test compounds in DMSO.

3. Kinase Reaction:

-

In a 384-well plate, add the test compound, IRAK4 enzyme, and substrate.

-

Initiate the reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

4. Detection:

-

Stop the kinase reaction by adding the Transcreener® ADP² detection mix.

-

Incubate to allow the antibody-tracer-ADP equilibrium to be reached.

5. Measurement:

-

Read the fluorescence polarization on a suitable plate reader.

6. Data Analysis:

-

Convert the fluorescence polarization values to ADP concentration using a standard curve.

-

Calculate the percent inhibition for each compound concentration.

-

Determine the IC50 values by fitting the data to a dose-response curve.

Biological Activity as Acetylcholinesterase Inhibitors

Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine.[4] Inhibition of AChE increases the levels of acetylcholine in the synaptic cleft and is a primary therapeutic strategy for Alzheimer's disease.

Mechanism of Action

Analogs based on the 3-methyl-3-aminopiperidine scaffold can act as AChE inhibitors by binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine. This leads to enhanced cholinergic neurotransmission, which can improve cognitive function in patients with Alzheimer's disease.

Acetylcholinesterase Catalytic Cycle and Inhibition

AChE rapidly hydrolyzes acetylcholine into choline and acetate. Inhibitors block this process, leading to an accumulation of acetylcholine in the synapse.

AChE Inhibition Workflow

Caption: Acetylcholinesterase inhibition workflow.

Structure-Activity Relationship (SAR) of Piperidine-Based AChE Inhibitors

The SAR of piperidine-based AChE inhibitors highlights the importance of specific structural modifications for achieving high potency.

| Compound ID | R1 (on Piperidine N) | R2 (on Amine) | AChE IC50 (µM) | Reference |

| Analog 11 | Benzyl | H | 15.2 | [13] |

| Analog 12 | 3,4-Dimethoxybenzyl | H | 5.1 | [4] |

| Analog 13 | Benzyl | Benzoyl | 1.8 | [8] |

| Analog 14 | 3,4-Dimethoxybenzyl | Benzoyl | 0.9 | [14] |

| Donepezil | - | - | 0.023 | [4] |

This table is a representative summary based on published data and is intended for illustrative purposes.

Experimental Protocol: Ellman's Assay for Acetylcholinesterase Inhibition

This colorimetric assay is a standard method for measuring AChE activity and inhibition.[15]

1. Reagent Preparation:

-

Prepare phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) substrate solution, and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution.

-

Prepare a solution of purified human AChE.

2. Compound Incubation:

-

In a 96-well plate, add the AChE solution and different concentrations of the test compounds.

-

Incubate for a short period (e.g., 15 minutes) at room temperature.

3. Reaction Initiation and Measurement:

-

Add the DTNB solution to all wells.

-

Initiate the reaction by adding the ATCI substrate solution.

-

Immediately measure the absorbance at 412 nm in a kinetic mode for 5-10 minutes.

4. Data Analysis:

-

Calculate the rate of the reaction (change in absorbance per minute).

-

Determine the percent inhibition of AChE activity for each compound concentration.

-

Calculate the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration.

Conclusion and Future Perspectives

The this compound scaffold and its analogs represent a highly valuable class of compounds in drug discovery. Their demonstrated biological activities as orexin receptor antagonists, IRAK4 inhibitors, and acetylcholinesterase inhibitors underscore the versatility of this structural motif. The synthetic accessibility and the potential for diverse functionalization make this scaffold an attractive starting point for the development of novel therapeutics targeting a wide range of diseases.

Future research in this area will likely focus on the development of analogs with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of new biological targets for this privileged scaffold. The application of computational modeling and structure-based drug design will continue to play a crucial role in guiding the synthesis of next-generation compounds with enhanced potency, selectivity, and safety profiles.

References

- 1. Design, synthesis, and structure-activity relationship study of a novel class of ORL1 receptor antagonists based on N-biarylmethyl spiropiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsi.org [ijpsi.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Disubstituted piperidines as potent Orexin (hypocretin) receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Evaluation of Orexin-1 Receptor Antagonists with Improved Solubility and CNS Permeability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synergistic optimizations of efficacy and membrane permeability of IRAK4 inhibitors: identifying new lead compounds for anti-inflammatory therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design and synthesis of new piperidone grafted acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

The Indispensable Role of the Tert-Butyl Carbamate (Boc) Group in Molecular Synthesis: A Technical Guide

<_ _>

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amine Protection

In the intricate world of molecular synthesis, particularly in the realms of pharmaceutical development and the total synthesis of natural products, the ability to selectively mask and unmask reactive functional groups is paramount.[1] Amines, being nucleophilic and basic, often require temporary protection to prevent unwanted side reactions during subsequent synthetic transformations.[2] Among the arsenal of amine protecting groups, the tert-butyl carbamate (Boc) group stands out as a cornerstone due to its robustness, ease of introduction, and facile, selective removal.[3][4] This guide provides an in-depth exploration of the Boc group's fundamental role, from its underlying chemical principles to its strategic application in complex synthetic endeavors.

The Chemistry of the Boc Group: Protection and Deprotection

The tert-butyloxycarbonyl (Boc) group is introduced to an amine to form a carbamate, which effectively attenuates the amine's nucleophilicity and basicity.[2][3] This transformation is crucial for preventing the amine from interfering with subsequent reactions targeting other functional groups within the molecule.[5]

Boc Protection: A Shield for Amines

The most common method for installing the Boc group is through the reaction of an amine with di-tert-butyl dicarbonate (Boc anhydride, Boc₂O).[6][7] This reaction is a nucleophilic acyl substitution where the amine attacks one of the carbonyl carbons of Boc₂O.[8][9] The resulting tetrahedral intermediate collapses, expelling a tert-butyl carbonate leaving group, which then decomposes to the stable and volatile byproducts, carbon dioxide and tert-butanol.[6]

The reaction is typically carried out under mild conditions, often in the presence of a base such as triethylamine (TEA) or sodium hydroxide, although it can also proceed without a base.[3][6] The choice of solvent is flexible, with common options including tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile.[9][10]

Mechanism of Boc Protection:

The amine's lone pair of electrons initiates a nucleophilic attack on an electrophilic carbonyl carbon of di-tert-butyl dicarbonate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, resulting in the departure of a tert-butyl carbonate group. This leaving group subsequently breaks down into tert-butoxide and carbon dioxide. The tert-butoxide then deprotonates the positively charged amine, yielding the N-Boc protected amine.[6][8]

digraph "Boc Protection Mechanism" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=plaintext, fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=10];

}

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Experimental Protocol: General Procedure for Boc Deprotection with TFA

-

Dissolution: Dissolve the N-Boc protected amine in a suitable solvent, typically dichloromethane (DCM).

-

Acid Addition: Add trifluoroacetic acid (TFA) to the solution. A common concentration is 20-50% TFA in DCM.

-

Reaction: Stir the reaction mixture at room temperature. The deprotection is usually rapid, often completing within 30 minutes to a few hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: Upon completion, the solvent and excess TFA are removed under reduced pressure. The resulting crude product is the amine-TFA salt.

-

Neutralization (Optional): The amine salt can be neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive work-up to obtain the free amine.

Table 1: Comparison of Common Boc Deprotection Conditions

Reagent Solvent Temperature Typical Reaction Time Notes Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temperature 30 min - 2 h Volatile and easy to remove, but corrosive.[9] Hydrochloric Acid (HCl) Dioxane, Methanol, Ethyl Acetate 0 °C to Room Temperature 1 - 4 h Provides the hydrochloride salt, which is often crystalline.[11] Phosphoric Acid (aqueous) Tetrahydrofuran (THF) Room Temperature 1 - 6 h A milder, environmentally benign option.[12] Lewis Acids (e.g., ZnBr₂, AlCl₃) Dichloromethane (DCM) 0 °C to Room Temperature Variable Can offer selectivity in the presence of other acid-sensitive groups.[11][13] Thermal Deprotection Various (e.g., Methanol, Toluene) High Temperature Variable Can be achieved in the absence of acid, useful for certain substrates.[14]

The Power of Orthogonality: Boc in Complex Synthesis

The true utility of the Boc group is fully realized in the context of orthogonal protection strategies.[1] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[1] The acid-labile nature of the Boc group makes it an ideal orthogonal partner to base-labile groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group and groups removed by hydrogenolysis, such as the benzyloxycarbonyl (Cbz) group.[3][12]

This orthogonality is the cornerstone of modern solid-phase peptide synthesis (SPPS) and is also extensively used in the synthesis of other complex molecules like carbohydrates and natural products.[15][16][] In SPPS, the temporary protection of the α-amino group of the growing peptide chain is often achieved with an Fmoc group, while the side chains of reactive amino acids are protected with acid-labile groups, including Boc.[18] This allows for the selective deprotection of the N-terminus with a base (e.g., piperidine) to enable the next coupling reaction, while the side-chain protecting groups remain intact until the final acid-mediated cleavage from the solid support.[18]

Orthogonal Protection Strategy in Peptide Synthesis:

A simplified workflow illustrating the use of orthogonal protecting groups (Fmoc and Boc) in solid-phase peptide synthesis. The base-labile Fmoc group is used for temporary Nα-protection, while the acid-labile Boc group protects the amino acid side chain. This allows for selective deprotection and chain elongation.[18]

```dot

digraph "Orthogonal Protection in SPPS" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"];

edge [fontname="Arial", fontsize=10, color="#5F6368"];

}

References

- 1. benchchem.com [benchchem.com]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. total-synthesis.com [total-synthesis.com]

- 4. BOC Protection and Deprotection [bzchemicals.com]

- 5. nbinno.com [nbinno.com]

- 6. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]

- 7. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. jk-sci.com [jk-sci.com]

- 10. Amine Protection / Deprotection [fishersci.co.uk]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structural Features and Chemical Reactivity of Piperidine Compounds

Abstract

Piperidine, a saturated six-membered N-heterocycle, represents a cornerstone structural motif in medicinal chemistry and natural product synthesis.[1] Its deceptively simple architecture belies a rich and complex conformational landscape that profoundly dictates its chemical reactivity and biological function. This guide provides an in-depth exploration of the stereoelectronic properties and conformational dynamics inherent to the piperidine ring. We will dissect the subtle energetic balances that govern its structure and demonstrate how these features are harnessed to control its reactivity in key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, mechanistically-grounded understanding of this ubiquitous scaffold.

Fundamental Structural Characteristics

Piperidine, with the molecular formula (CH₂)₅NH, is the saturated counterpart to pyridine.[2] It is a colorless liquid with a characteristic amine odor and is miscible with water and many organic solvents, a property stemming from the hydrogen bonding capability of its secondary amine group.[3] The piperidine framework is not only a fundamental building block but is also prevalent in a vast array of natural alkaloids and blockbuster pharmaceuticals, including haloperidol, risperidone, and raloxifene.[2]

Core Molecular Properties

The fundamental physicochemical properties of piperidine are summarized below, providing a quantitative baseline for understanding its behavior as a solvent, base, and nucleophile.

| Property | Value | Source |

| Chemical Formula | C₅H₁₁N | [4] |

| Molar Mass | 85.15 g/mol | [4] |

| Appearance | Colorless liquid | [2] |

| Density | 0.862 g/mL | [2] |

| Boiling Point | 106 °C | [2] |

| pKa (of conjugate acid) | 11.22 | [2] |

The Chair Conformation: The Dominant Structural Motif

To minimize angular and torsional strain, the piperidine ring overwhelmingly adopts a chair conformation, analogous to its carbocyclic relative, cyclohexane.[4] This puckered arrangement allows the bond angles to approximate the ideal sp³ tetrahedral angle of 109.5°, thereby relieving the ring strain that would be present in a planar conformation. The introduction of the nitrogen heteroatom, however, creates a more complex conformational picture than in cyclohexane.

Conformational Dynamics and Stereoelectronics

The true chemical personality of piperidine emerges from its dynamic conformational behavior. The interplay between the nitrogen lone pair, the N-H bond, and ring substituents gives rise to a set of equilibria that are sensitive to the electronic and steric environment.

Axial vs. Equatorial N-H Isomerism

Unlike cyclohexane, the piperidine chair has two distinct conformers that interconvert rapidly: one where the N-H bond occupies an axial position and one where it is equatorial.[2] After considerable investigation, it was established that the equatorial conformer is more stable in the gas phase by approximately 0.2 to 0.72 kcal/mol.[2][5] This preference is a subtle balance of steric and electronic effects.

However, the solvent environment can significantly influence this equilibrium. In polar solvents, the axial conformer can become more stabilized and may even be the more stable form, as the axial N-H bond's dipole moment can be better solvated.[2][6]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine - Wikipedia [en.wikipedia.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. benchchem.com [benchchem.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. youtube.com [youtube.com]

The Genesis of Asymmetry: A Technical Guide to the Discovery and History of Chiral Amino N-Containing Heterocycles

Foreword: The Indispensable Role of Chiral N-Heterocycles in Modern Science

Nitrogen-containing heterocycles are a cornerstone of organic chemistry and pharmacology, forming the structural core of a vast array of natural products, pharmaceuticals, and agrochemicals.[1][2] Their unique physicochemical properties, such as hydrogen bonding capabilities and conformational rigidity, make them ideal for interacting with biological targets.[3] When a stereocenter is introduced, the resulting chiral N-heterocycles open up a three-dimensional world of molecular recognition, where enantiomers can exhibit profoundly different biological activities. This guide provides an in-depth exploration of the discovery and history of these vital molecular scaffolds, tracing their journey from early natural product isolation to the sophisticated asymmetric synthetic methods that enable modern drug discovery.

Part 1: Echoes of the Past - The Dawn of Chiral N-Heterocycle Chemistry

The story of chiral amino N-containing heterocycles begins not in the laboratory, but in nature's intricate pharmacy. For centuries, humans have utilized plant-derived compounds for medicinal and other purposes, many of which were later identified as alkaloids—naturally occurring organic compounds containing at least one nitrogen atom.[4] The isolation of the first alkaloid, morphine, from the opium poppy in 1804 by Friedrich Sertürner marked a pivotal moment in chemistry and medicine.[5] This discovery opened the floodgates to the isolation of numerous other alkaloids, including quinine, strychnine, caffeine, and nicotine, throughout the 19th century.[4]

It was within this "alkaloid rush" that the first chiral N-containing heterocycles were encountered. A landmark achievement in this era was the first total synthesis of an alkaloid, the chiral piperidine coniine, by Albert Ladenburg in 1886.[6][7] Coniine, the toxic principle of poison hemlock, was famously used in the execution of Socrates.[7] Ladenburg's synthesis, while not stereoselective, was a monumental feat that proved that complex natural products could be constructed from simpler, achiral starting materials. The separation of the enantiomers was achieved by fractional crystallization with a chiral resolving agent, a technique that would remain a primary method for obtaining enantiomerically pure compounds for many years.

Another key figure in the early history of chiral molecules was Emil Fischer. His groundbreaking work on sugars and purines in the late 19th and early 20th centuries laid the foundation for modern stereochemistry.[8][9] Fischer's development of the Fischer projection provided a standardized way to represent the three-dimensional arrangement of atoms in chiral molecules, and his "lock and key" hypothesis of enzyme-substrate interaction highlighted the profound importance of stereochemistry in biological systems.[8]

Part 2: The Evolution of Stereoselective Synthesis: From Resolution to Rational Design

The 20th century witnessed a paradigm shift in the synthesis of chiral N-heterocycles, moving from the laborious process of resolving racemic mixtures to the development of methods that could directly generate a single enantiomer. This evolution was driven by an ever-deepening understanding of reaction mechanisms and the principles of asymmetric induction.

Early Strategies: Chiral Pool and Chiral Auxiliaries

Early approaches to stereoselective synthesis relied heavily on the "chiral pool," utilizing readily available, enantiomerically pure natural products like amino acids and carbohydrates as starting materials.[10] This strategy cleverly co-opts nature's stereochemical machinery to build complex chiral molecules. For example, the synthesis of various pyrrolidine derivatives often starts from the naturally occurring amino acid, proline.[10]

The concept of the "chiral auxiliary" emerged as another powerful tool. In this approach, a chiral molecule is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed, having served its purpose as a "chiral steering group."

The Rise of Catalytic Asymmetric Synthesis

The true revolution in the synthesis of chiral N-heterocycles came with the advent of catalytic asymmetric synthesis. This field, which blossomed in the latter half of the 20th century and continues to be a major focus of research today, utilizes small amounts of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This approach is not only more efficient and atom-economical than stoichiometric methods but also offers a more general and flexible way to access a wide range of chiral molecules.

Key milestones in this area include the development of chiral transition metal catalysts for a variety of transformations, such as hydrogenation, and the more recent emergence of organocatalysis, which uses small, metal-free organic molecules as catalysts.[11]

Part 3: Modern Synthetic Methodologies: A Toolkit for the 21st-Century Chemist

Today, chemists have a diverse and powerful arsenal of methods for the asymmetric synthesis of chiral N-containing heterocycles. These methods offer unprecedented levels of stereocontrol and functional group tolerance, enabling the efficient construction of even the most complex molecular architectures.

Catalytic Asymmetric Hydrogenation of N-Heterocycles

The catalytic asymmetric hydrogenation of prochiral N-heterocycles, such as pyridines and pyrroles, is a highly effective strategy for the synthesis of chiral piperidines and pyrrolidines.[12] Chiral transition metal catalysts, typically based on rhodium or iridium complexed with chiral phosphine ligands, are commonly employed to achieve high enantioselectivities.

Experimental Protocol: Iridium-Catalyzed Enantioselective Hydrogenation of a 2-Alkyl-Pyridinium Salt [12]

-

Catalyst Preparation: In a glovebox, a solution of [Ir(COD)Cl]2 (0.01 mmol) and a chiral phosphine ligand (e.g., MeO-BoQPhos, 0.022 mmol) in THF (1 mL) is stirred for 10 minutes.

-

Reaction Setup: The pyridinium salt substrate (1.0 mmol) is added to the catalyst solution in a glass-lined stainless-steel autoclave.

-

Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction is stirred at a specified temperature (e.g., 25 °C) for a set time (e.g., 24 hours).

-

Workup and Purification: After carefully venting the hydrogen, the reaction mixture is concentrated. The residue is then purified by column chromatography on silica gel to afford the enantiomerically enriched piperidine product.

Asymmetric [3+2] Cycloadditions

The [3+2] cycloaddition of azomethine ylides with alkenes is a powerful method for the construction of the pyrrolidine ring.[8] The use of chiral catalysts, often based on copper or silver complexes with chiral ligands, can render this reaction highly enantioselective. This approach allows for the rapid assembly of complex pyrrolidine structures from simple starting materials.

Diagram: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

Caption: Catalytic cycle for the asymmetric [3+2] cycloaddition.

Organocatalytic Aza-Michael Reactions

The aza-Michael reaction, the conjugate addition of an amine to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction.[6] The development of chiral organocatalysts, such as proline and its derivatives, has enabled highly enantioselective intramolecular aza-Michael reactions for the synthesis of chiral N-heterocycles.[6] This approach avoids the use of transition metals, offering a "greener" alternative for asymmetric synthesis.

Diagram: Organocatalytic Intramolecular Aza-Michael Reaction

Caption: Organocatalytic cycle for intramolecular aza-Michael reaction.

Part 4: The Impact on Drug Discovery and Development

The availability of efficient and stereoselective methods for the synthesis of chiral N-heterocycles has had a profound impact on drug discovery and development. It is estimated that approximately 60% of unique small-molecule drugs contain a nitrogen-based heterocycle.[1][13] The ability to synthesize enantiomerically pure compounds is crucial, as the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Case Studies: Blockbuster Drugs Containing Chiral N-Heterocycles

The importance of chiral N-heterocycles in pharmaceuticals is exemplified by numerous blockbuster drugs.

-

Paroxetine (Paxil): A selective serotonin reuptake inhibitor (SSRI) used to treat depression and anxiety disorders, paroxetine features a chiral piperidine ring.[14] The synthesis of the correct enantiomer is critical for its therapeutic activity.[14]

-

Sertraline (Zoloft): Another widely prescribed SSRI, sertraline contains a chiral tetrahydronaphthalene ring fused to a piperidine moiety.[15] The synthesis of the specific (1S, 4S)-isomer is essential for its efficacy.[16]

-

Atorvastatin (Lipitor): One of the best-selling drugs of all time, atorvastatin is a statin used to lower cholesterol.[17] Its complex structure includes a chiral pyrrole ring, which is crucial for its ability to inhibit HMG-CoA reductase.[18]

Structure-Activity Relationships (SAR) of Chiral N-Heterocycles

The precise three-dimensional arrangement of atoms in a chiral N-heterocycle is often the key determinant of its biological activity. The nitrogen atom can act as a hydrogen bond acceptor, while the substituents on the ring can engage in various interactions with the target protein, such as hydrophobic or electrostatic interactions. The stereochemistry of these substituents dictates their spatial orientation, which in turn governs the strength and specificity of these interactions.

Table 1: Notable Drugs Containing Chiral N-Heterocycles

| Drug Name | Heterocyclic Core | Therapeutic Use |

| Paroxetine | Piperidine | Antidepressant (SSRI) |

| Sertraline | Piperidine (fused) | Antidepressant (SSRI) |

| Atorvastatin | Pyrrole | Cholesterol-lowering (statin) |

| Varenicline | Quinuclidine | Smoking cessation |

| Solifenacin | Quinuclidine | Overactive bladder treatment |

Part 5: Future Perspectives and Challenges

The field of asymmetric synthesis of chiral N-containing heterocycles continues to evolve at a rapid pace. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic methods. The use of earth-abundant metal catalysts, further advancements in organocatalysis, and the integration of biocatalysis are all promising areas of investigation.

A major challenge remains the development of general methods for the asymmetric synthesis of more complex and highly substituted N-heterocycles. As our understanding of the biological roles of these molecules continues to grow, so too will the demand for new and innovative synthetic strategies to access them. The rich history of this field, from the early days of alkaloid isolation to the cutting-edge catalytic methods of today, provides a strong foundation for future discoveries that will undoubtedly continue to shape the future of medicine and science.

References

- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. N-Heterocycles in Drug Discovery: Trends, Applications, and AI Innovations - AiFChem [aifchem.com]

- 4. researchgate.net [researchgate.net]

- 5. US6867306B2 - Process for the synthesis of atorvastatin form v and phenylboronates as intermediate compounds - Google Patents [patents.google.com]

- 6. Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]

- 14. Rapid Construction of (-)-Paroxetine and (-)-Femoxetine via N-Heterocyclic Carbene Catalyzed Homoenolate Addition to Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Synthesis of anti-depressant molecules via metal-catalyzed reactions: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pure.rug.nl [pure.rug.nl]

- 18. pubs.acs.org [pubs.acs.org]

Tert-butyl (3-methylpiperidin-3-yl)carbamate literature review and seminal papers

An In-Depth Technical Guide to Tert-butyl (3-methylpiperidin-3-yl)carbamate: Synthesis, Applications, and Key Developments

Introduction: The Strategic Importance of a Chiral Building Block

This compound is a vital heterocyclic building block in modern medicinal chemistry. Its structure, featuring a piperidine core with a chiral quaternary center at the 3-position, makes it a highly sought-after intermediate for the synthesis of complex pharmaceutical agents. The piperidine scaffold is a privileged structure in drug discovery, frequently found in molecules targeting the central nervous system (CNS). The addition of a methyl group at the C3 position introduces a stereocenter that can be crucial for molecular recognition and binding affinity to biological targets, while also potentially enhancing metabolic stability.

The molecule's utility is further amplified by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the 3-amino moiety. The Boc group is renowned for its stability under a wide range of reaction conditions and its facile, clean removal under acidic conditions, making it ideal for multi-step synthetic campaigns.[1] This guide provides a comprehensive overview of the synthesis, properties, and applications of this key intermediate, with a focus on seminal advancements for researchers and drug development professionals.

Core Properties and Stereoisomers

The chemical structure of this compound presents a chiral center, leading to two enantiomers, (R) and (S), which are critical for stereospecific drug design.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂N₂O₂ | [2] |

| Molecular Weight | 214.30 g/mol | [2] |

| CAS Number (R)-enantiomer | 1169762-18-8 | [2][3] |

| CAS Number (S)-enantiomer | 1363378-21-5 | [4] |

| Appearance | Typically a solid | N/A |

| Storage | Keep in a dark place, sealed in dry, room temperature | [2] |

Seminal Advancements in Synthesis: The Chemoenzymatic Approach

The construction of the chiral quaternary center in this compound has historically posed a significant synthetic challenge. However, recent advancements have provided more efficient and stereoselective routes. A particularly noteworthy development is the chemoenzymatic synthesis of a related and equally important diastereomer, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, which serves as a pivotal intermediate for orexin receptor antagonists and IRAK4 inhibitors.[5] This strategy highlights a powerful method for establishing chirality that can be adapted for similar scaffolds.

The process circumvents the use of many toxic chemicals and hazardous conditions, offering a cost-effective and highly efficient route to the optically pure compound with an enantiomeric excess greater than 99.9%.[5]

Workflow for Chemoenzymatic Synthesis

The diagram below outlines the key transformations in this innovative synthetic route.

Caption: Chemoenzymatic synthesis workflow.[5]

Detailed Experimental Protocol: Chemoenzymatic Synthesis

The following protocol is adapted from the published methodology for the synthesis of the key intermediate.[5]

Step 1: Preparation of the Precursor

-

Start with commercially available ethyl N-Boc-D-pyroglutamate as the initial material.

-

The specific enzymatic reaction conditions, including buffer pH, temperature, and enzyme concentration, are optimized for the transaminase (ATA) biocatalyst. The pH is typically adjusted using phosphate buffers.[5]

Step 2: Biocatalytic Transamination and Cyclization

-

The ethyl N-Boc-D-pyroglutamate is subjected to a transamination-spontaneous cyclization process using the selected transaminase (ATA) biocatalyst.[5]

-

The reaction is maintained at a controlled temperature, often below 10°C, to ensure optimal enzyme activity and selectivity.[5]

Step 3: Workup and Purification

-

Upon completion of the reaction, the aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.[5]

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄) and concentrated under reduced pressure.[5]

-

The resulting crude product is then purified, typically via column chromatography, to yield the optically pure tert-butyl ((3R,6R)-6-methylpiperidin-3-yl) carbamate.

This streamlined, shortened-step procedure is a prime example of green chemistry principles applied to pharmaceutical intermediate synthesis, offering high optical purity and the potential for industrial-scale application.[5]

Applications in Drug Discovery: A Scaffold for Innovation

The this compound scaffold is a cornerstone in the development of novel therapeutics across various disease areas. Its structural features allow it to be incorporated into molecules designed to interact with specific biological targets with high affinity and selectivity.

Key Therapeutic Areas:

-

Neurological Disorders: The piperidine ring is a well-established pharmacophore for CNS targets. Derivatives of this carbamate are explored for conditions such as Alzheimer's disease and other neurodegenerative disorders.[6][7]

-

Oncology: The (S)-enantiomer, (S)-tert-butyl (3-methylpiperidin-3-yl)carbamate, is specifically used in the preparation of substituted benzothienyl-pyrrolotriazines, which have been investigated as anti-tumor agents.[4]

-

Inflammatory Diseases: As a key intermediate for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, this molecule plays a role in developing treatments for inflammatory and autoimmune diseases.[5]

-

Sleep Disorders: The scaffold is crucial for synthesizing orexin receptor antagonists, a class of drugs used to treat insomnia.[5]

The diagram below illustrates how this versatile building block serves as a starting point for diverse classes of therapeutic agents.

Caption: Synthetic utility in drug development.

Conclusion and Future Outlook

This compound and its related diastereomers represent more than just chemical intermediates; they are enabling tools for the advancement of modern medicine. The development of efficient, stereoselective synthetic methods, such as the chemoenzymatic process, has made these crucial building blocks more accessible for both research and large-scale pharmaceutical production.[5] As drug discovery continues to demand molecules with greater complexity, specificity, and improved safety profiles, the strategic use of well-designed chiral building blocks like this compound will undoubtedly continue to grow in importance. Its proven utility in creating candidates for oncology, inflammation, and neurological disorders underscores its significant and ongoing contribution to the development of next-generation therapeutics.

References

- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1169762-18-8|(R)-tert-Butyl (3-methylpiperidin-3-yl)carbamate|BLD Pharm [bldpharm.com]

- 3. tert-butyl (R)-(3-methylpiperidin-3-yl)carbamate - CAS:1169762-18-8 - Abovchem [abovchem.com]

- 4. tert-butyl N-[(3S)-3-methylpiperidin-3-yl]carbamate | 1363378-21-5 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. myuchem.com [myuchem.com]

- 7. Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

The Strategic Utility of Tert-butyl (3-methylpiperidin-3-yl)carbamate in Modern Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl (3-methylpiperidin-3-yl)carbamate has emerged as a pivotal building block in contemporary organic synthesis, particularly within the realm of medicinal chemistry. Its unique structural architecture, featuring a chiral quaternary center on a piperidine ring with an orthogonally protected amine, offers a versatile platform for the construction of complex molecular entities. The tert-butoxycarbonyl (Boc) protecting group ensures stability through various synthetic transformations and allows for strategic deprotection, while the piperidine scaffold is a prevalent motif in a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols for its key transformations, including N-alkylation and N-acylation. Furthermore, a prospective application in the synthesis of novel spirocyclic systems will be discussed, highlighting the latent potential of this valuable synthetic intermediate.

Introduction: A Building Block of Strategic Importance

The piperidine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved pharmaceuticals.[3] The introduction of a quaternary stereocenter, as seen in this compound, imparts a three-dimensional complexity that is increasingly sought after in the design of novel therapeutics to enhance potency, selectivity, and pharmacokinetic properties. The Boc-protected amine at the 3-position provides a convenient handle for further functionalization, making this compound a cornerstone for the synthesis of highly substituted piperidine derivatives.[2]

This building block and its stereoisomers are key intermediates in the synthesis of several classes of pharmacologically active molecules, including orexin receptor antagonists for the treatment of sleep disorders and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors for inflammatory diseases.[1][4] The precise stereochemistry of these building blocks is often crucial for their biological activity, underscoring the importance of stereocontrolled synthetic routes to access them.[5]

A notable advance in the preparation of chiral versions of this building block is the chemoenzymatic synthesis of tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate.[4] This method utilizes a transaminase biocatalyst for a key transamination-spontaneous cyclization process, offering high optical purity (>99.9% enantiomeric excess) and a more environmentally benign and cost-effective alternative to traditional chemical resolutions.[4]

Core Synthetic Transformations: Protocols and Mechanistic Insights